Cas no 27765-22-6 (Butanoic acid,3-methyl-,4-[(acetyloxy)methyl]-4a,5,6,7a-tetrahydrospiro[cyclopenta[c]pyran-7(1H),2'-oxirane]-1,6-diylester (9CI))

Butanoic acid,3-methyl-,4-[(acetyloxy)methyl]-4a,5,6,7a-tetrahydrospiro[cyclopenta[c]pyran-7(1H),2'-oxirane]-1,6-diylester (9CI) structure
27765-22-6 structure
Product Name:Butanoic acid,3-methyl-,4-[(acetyloxy)methyl]-4a,5,6,7a-tetrahydrospiro[cyclopenta[c]pyran-7(1H),2'-oxirane]-1,6-diylester (9CI)
Numero CAS:27765-22-6
MF:C22H32O8
MW:424.484687805176
CID:263025
PubChem ID:147184
Update Time:2025-04-19

Butanoic acid,3-methyl-,4-[(acetyloxy)methyl]-4a,5,6,7a-tetrahydrospiro[cyclopenta[c]pyran-7(1H),2'-oxirane]-1,6-diylester (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Butanoic acid,3-methyl-,4-[(acetyloxy)methyl]-4a,5,6,7a-tetrahydrospiro[cyclopenta[c]pyran-7(1H),2'-oxirane]-1,6-diylester (9CI)
    • [4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate
    • Butanoic acid,3-methyl-,4-[(acetyloxy)methyl]-4a,5,6,7a-tetrahydrospiro[cyclopenta[c]pyran-7(1H),2'-oxirane]-1,6-diylester (9
    • DTXSID00950450
    • 3-Methylbutanoic acid 4-((acetyloxy)methyl)-4a,5,6,7a-tetrahydrospiro(cyclopenta(c)pyran-7(1H),2'-oxirane)-1,6-diyl ester
    • Isovaleric acid, 4a,5,6,7a-tetrahydro-4-(hydroxymethyl)spiro(cyclopenta(c)pyran-7(1H),2'-oxirane)-1,6-diyl ester acetate
    • Butanoic acid, 3-methyl-, 4-((acetyloxy)methyl)-4a,5,6,7a-tetrahydrospiro(cyclopenta(c)pyran-7(1H),2'-oxirane)-1,6-diyl ester
    • 4-[(Acetyloxy)methyl]-4a,5,6,7a-tetrahydro-1H-spiro[cyclopenta[c]pyran-7,2'-oxirane]-1,6-diyl bis(3-methylbutanoate)
    • 27765-22-6
    • Spiro(cyclopenta(c)pyran-7(1H),2'-oxirane)-1,6-diol, 4a,5,6,7a-tetrahydro-4-(hydroxymethyl)-, 4-acetate diisovalerate
    • Inchi: 1S/C22H32O8/c1-12(2)6-18(24)29-17-8-16-15(9-26-14(5)23)10-27-21(20(16)22(17)11-28-22)30-19(25)7-13(3)4/h10,12-13,16-17,20-21H,6-9,11H2,1-5H3
    • Chiave InChI: KQEOKUJOWVGWDX-UHFFFAOYSA-N
    • Sorrisi: O1CC21C(CC1C(COC(C)=O)=COC(C21)OC(CC(C)C)=O)OC(CC(C)C)=O

Proprietà calcolate

  • Massa esatta: 424.20976
  • Massa monoisotopica: 424.209718
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 11
  • Complessità: 712
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 5
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 101
  • XLogP3: 2.3

Proprietà sperimentali

  • Densità: 1.2
  • Punto di ebollizione: 507.5°Cat760mmHg
  • Punto di infiammabilità: 217.7°C
  • Indice di rifrazione: 1.516
  • PSA: 100.66
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.